2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol
Description
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H13NOS/c13-6-5-12-7-9-8-14-11-4-2-1-3-10(9)11/h1-4,8,12-13H,5-7H2 |
InChI Key |
INQXMWJIEBTDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNCCO |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Cyclization
A notable method involves the Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes, followed by cyclization to form benzothiophene rings, as detailed in recent research:
Scheme:
Aromatic aldehyde + 1,3-thiazolidine-2,4-dione --(piperidine, ethanol)--> Benzothiazole intermediates --(further cyclization)--> Benzothiophene derivatives
Another route involves the reaction of aniline derivatives with acetic acid, bromine, and ammonium thiocyanate to generate 2-amino-6-thiocyanato benzothiazole, which can be further cyclized to benzothiophene structures. This method was elaborated in the synthesis of benzothiazole-based compounds, which are structurally related to benzothiophene derivatives (Reference).
Functionalization to Introduce Amino and Hydroxyl Groups
Once the benzothiophene core is synthesized, functionalization to incorporate the amino and hydroxyl groups at specific positions is performed via nucleophilic substitution and oxidation reactions.
Nucleophilic Amination
The benzothiophene derivative is reacted with ethylenediamine or related aminoalkyl reagents under reflux conditions to introduce the amino group at the 3-position of benzothiophene. This step often employs catalysts such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or ethanol.
Hydroxylation
Subsequent hydroxylation at the ethan-1-ol chain is achieved via oxidation of the primary amine or via nucleophilic addition to suitable intermediates. Oxidative hydroxylation can be performed using reagents like hydrogen peroxide (H₂O₂) in the presence of catalysts such as molybdenum or tungsten oxides, or via direct hydrolysis of protected intermediates.
Representative Reaction Scheme
Summary of Key Preparation Parameters
| Parameter | Details | References |
|---|---|---|
| Starting materials | Aromatic aldehydes, 1,3-thiazolidine-2,4-dione, aniline derivatives | , |
| Reaction solvents | Ethanol, DMF, acetic acid | , |
| Catalysts | Piperidine, K₂CO₃, ammonium thiocyanate | , |
| Reaction conditions | Reflux, room temperature, oxidative conditions | , |
| Purification | Recrystallization, chromatography | Standard |
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1-Benzothiophen-3-yl)ethanol
H-β-(3-Benzothienyl)-D-Ala-OH
- Structure : Benzothiophene fused with a D-alanine residue.
- Molecular Features : Contains a carboxylic acid group, enabling peptide-like interactions.
- Key Differences: Amino acid backbone distinguishes it from the ethanolamine structure of the target compound. Likely used in peptidomimetic drug design or as a chiral building block .
2-[(2-Hydroxyethyl)amino]ethan-1-ol (Diethanolamine, DEA)
- Structure: Simple ethanolamine derivative with two hydroxyl groups.
- Molecular Formula: C₄H₁₁NO₂ (MW: 105.14 g/mol) .
- Key Differences :
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- Structure: Chiral ethanol derivative with an imidazole-substituted phenyl group.
- Molecular Formula : C₁₁H₁₂N₂O (MW: 188.23 g/mol) .
- Potential use in asymmetric catalysis or medicinal chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity : Benzothiophene-containing compounds exhibit diverse bioactivity, including enzyme inhibition (e.g., kinase inhibitors) and antimicrobial effects, though this depends on functional group modifications .
Biological Activity
2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol, also referred to as a benzothiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a benzothiophene moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures to this compound demonstrated IC50 values in the micromolar range against pancreatic cancer cells (MIA PaCa-2) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MIA PaCa-2 | 15 |
| Benzothiophene derivative A | PANC-1 | 10 |
| Benzothiophene derivative B | AsPC-1 | 20 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that benzothiophene derivatives possess inhibitory effects against various bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| Benzothiophene derivative C | S. aureus | 16 |
| Benzothiophene derivative D | P. aeruginosa | 64 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, docking studies have suggested that this compound can bind effectively to enzymes involved in cancer progression and bacterial metabolism, leading to inhibition of their activity .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiophene derivatives, including our compound of interest. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the benzothiophene ring significantly influenced biological activity. The presence of hydroxyl groups was found to enhance both anticancer and antimicrobial activities .
Q & A
Q. What are the recommended synthetic routes for 2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol, and how can reaction conditions be optimized?
A common approach involves reductive amination between 1-benzothiophene-3-carbaldehyde and 2-aminoethanol under catalytic hydrogenation (e.g., Pd/C or NaBH₄). Reaction optimization should focus on solvent choice (e.g., methanol or THF), temperature (40–80°C), and stoichiometric ratios to maximize yield. Parallel monitoring via TLC or HPLC is critical to track intermediate formation . For analogous compounds, yields improved significantly when benzylic alcohols were used as precursors under Au(III)/TPPMS catalysis in aqueous media, suggesting alternative catalytic systems for scale-up .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?
Purity validation requires orthogonal methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against reference standards .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., benzothiophene aromatic protons at δ 7.2–8.0 ppm and ethanolamine CH₂ signals at δ 3.5–4.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z = 235.3 (calculated for C₁₁H₁₃NOS). Discrepancies >5% warrant further purification .
Q. What stability considerations are critical for storing this compound in laboratory settings?
The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways; monitor for oxidation byproducts (e.g., sulfoxide formation) via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurity profiles or assay conditions. For example, trace aldehydes from incomplete synthesis can skew receptor-binding assays. Mitigation strategies include:
Q. What mechanistic insights guide the design of derivatives with enhanced pharmacological properties?
Structure-activity relationship (SAR) studies highlight the benzothiophene ring as critical for target affinity. Modifications to the ethanolamine side chain (e.g., fluorination or methyl branching) can improve metabolic stability. Computational docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with hydrophobic binding pockets, guiding rational design .
Q. How can researchers address low yields in large-scale synthesis of this compound?
Scale-up challenges often stem from inefficient catalysis or side reactions. Implement DoE (Design of Experiments) to optimize parameters:
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic systems for reductive amination efficiency .
- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve heat management, as demonstrated for similar amino alcohols .
Q. What strategies are effective in characterizing degradation products under stressed conditions?
Forced degradation (acid/base/oxidative stress) coupled with HR-MS and NMR identifies major degradants. For example, oxidative stress may yield 1-benzothiophene-3-carboxylic acid (m/z = 193.1), requiring stabilization via antioxidant additives (e.g., BHT) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
